![molecular formula C21H19N3O3S B2915141 (Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 868369-91-9](/img/structure/B2915141.png)
(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C21H19N3O3S and its molecular weight is 393.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula and characteristics:
- Molecular Formula : C₁₄H₁₆N₂O₃S
- Molecular Weight : 308.36 g/mol
- CAS Number : 55750-63-5
The structure includes a pyrrolidine moiety and a benzothiazole derivative, which are known for their diverse biological activities.
Research indicates that compounds with similar structural features often interact with various biological targets:
- Serotonin Receptors : Compounds containing benzothiazole structures have shown affinity for serotonin receptors (5-HT1A and 5-HT2A), which are crucial in modulating mood and anxiety. These interactions suggest potential antidepressant properties .
- VEGFR-2 Inhibition : The compound may also inhibit the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a target in cancer therapy due to its role in angiogenesis. Inhibiting this receptor can suppress tumor growth by limiting blood supply .
Antidepressant Activity
Studies have demonstrated that derivatives of benzothiazole exhibit significant antidepressant-like effects. For instance, compounds similar to this compound have shown high binding affinities at serotonin receptors, leading to reduced immobility times in forced swimming tests (FST) and tail suspension tests (TST), indicating potential efficacy in treating depression .
Anticancer Properties
The compound's structural components suggest it may act as an antiproliferative agent. In vitro studies have shown that related compounds can induce cell cycle arrest and apoptosis in various cancer cell lines, including HeLa cells. The mechanism involves the activation of caspase pathways and inhibition of VEGFR-2 kinase activity, leading to reduced viability of cancer cells .
Case Studies
- Antidepressant Evaluation : A study synthesized several benzothiazole derivatives and evaluated their antidepressant activity through behavioral tests in rodents. The results indicated that certain derivatives significantly decreased immobility time compared to control groups, suggesting strong antidepressant-like effects .
- Cytotoxicity Assessment : Another study focused on the cytotoxic effects of related compounds against human cancer cell lines. The lead compound exhibited an IC50 value comparable to known chemotherapeutics like sorafenib, demonstrating its potential as a candidate for further development in cancer therapies .
Data Summary
Biological Activity | Target | Mechanism | Effectiveness |
---|---|---|---|
Antidepressant | 5-HT1A / 5-HT2A | Receptor binding | Reduced immobility in FST/TST |
Anticancer | VEGFR-2 | Inhibition of angiogenesis | Induced apoptosis in cancer cells |
Propiedades
IUPAC Name |
3-(2,5-dioxopyrrolidin-1-yl)-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c1-12-9-13(2)19-16(10-12)23(3)21(28-19)22-20(27)14-5-4-6-15(11-14)24-17(25)7-8-18(24)26/h4-6,9-11H,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYAFIEJUVBVCPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O)S2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.